Product packaging for (Prop-2-yn-1-yl)hydrazine(Cat. No.:CAS No. 6068-67-3)

(Prop-2-yn-1-yl)hydrazine

Cat. No.: B1628402
CAS No.: 6068-67-3
M. Wt: 70.09 g/mol
InChI Key: CYCYZHMUOSKYBG-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)hydrazine is a useful research compound. Its molecular formula is C3H6N2 and its molecular weight is 70.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2 B1628402 (Prop-2-yn-1-yl)hydrazine CAS No. 6068-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-3-5-4/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCYZHMUOSKYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574430
Record name (Prop-2-yn-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-67-3
Record name (Prop-2-yn-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Hydrazine Derivatives in Organic Synthesis

Hydrazine (B178648) derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond and are widely utilized as versatile reagents and intermediates in organic synthesis. wikipedia.orgmdpi.com Their utility stems from the nucleophilic nature of the nitrogen atoms and their ability to participate in a wide array of chemical transformations. evitachem.com

Hydrazines are fundamental in the synthesis of a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. mdpi.comijcrt.org For instance, they are key precursors in the preparation of pyrazoles, pyridazines, and triazoles. wikipedia.orgresearchgate.net One of the most classic applications of hydrazine is in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes. wikipedia.org

Furthermore, the formation of hydrazones, through the condensation of hydrazines with carbonyl compounds, provides stable intermediates that can be further elaborated into more complex molecular architectures. mdpi.comtubitak.gov.tr These hydrazone derivatives themselves often exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comrjptonline.org The reactivity of the hydrazine functional group allows for its incorporation into various molecular scaffolds, thereby enabling the synthesis of diverse and complex organic molecules. iscientific.org

Strategic Importance of Propargyl Moieties in Molecular Construction

The propargyl group, a three-carbon unit containing a terminal alkyne (a carbon-carbon triple bond), is a highly valuable functional group in organic synthesis. mdpi.com Its strategic importance lies in the unique reactivity of the alkyne, which allows for a diverse range of chemical transformations. This versatility makes the propargyl moiety a key building block for the construction of complex molecules. mdpi.comresearchgate.net

One of the most prominent applications of the propargyl group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and selective method for the formation of 1,2,3-triazoles, which are stable, aromatic heterocycles found in various biologically active compounds and functional materials. The ability of the propargyl group to readily participate in this reaction makes it a favored component in the design of bioorthogonal probes for labeling biomolecules in complex biological systems.

Beyond click chemistry, the terminal alkyne of the propargyl group can be involved in a variety of other transformations, including Sonogashira coupling, C-H activation, and cyclization reactions. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing pathways to a wide array of molecular structures. The propargyl group's ability to undergo tautomerization to an allenyl moiety further expands its synthetic utility. mdpi.com The presence of a propargyl group in a molecule opens up numerous possibilities for subsequent chemical modifications, making it a strategic element in the design of synthetic routes towards complex target molecules. mdpi.comrsc.org

Overview of Research Trajectories and Academic Focus on Prop 2 Yn 1 Yl Hydrazine

Direct Synthesis Routes to this compound

The direct formation of this compound is most commonly achieved through the nucleophilic substitution of a propargyl halide with hydrazine.

Reaction of Propargyl Bromide with Hydrazine Hydrate (B1144303)

The most direct synthesis of this compound involves the reaction of propargyl bromide with hydrazine hydrate. This nucleophilic substitution reaction leverages the electrophilic nature of the carbon atom in propargyl bromide, which is attacked by the amine group of hydrazine. The reaction is typically performed in an inert atmosphere to prevent the oxidation of hydrazine.

A significant challenge in this synthesis is the potential for dialkylation, where both nitrogen atoms of the hydrazine molecule react with propargyl bromide. To minimize this side reaction, a molar excess of hydrazine hydrate is often used.

Two-Step Formation from Prop-2-yne and Hydrazine Followed by Salt Formation

An alternative approach involves a two-step process starting from prop-2-yne and hydrazine. evitachem.com The initial step is the reaction between prop-2-yne and hydrazine under controlled conditions to form the prop-2-ynylhydrazine intermediate. evitachem.com In the second step, the resulting hydrazine derivative is treated with an acid, such as hydrochloric acid, to form the corresponding salt, for instance, this compound hydrochloride. evitachem.com This salt formation enhances the compound's stability and solubility. evitachem.com

Controlled Reaction Conditions for Optimized Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are controlled include temperature, solvent, and the molar ratio of reactants.

For the reaction of propargyl bromide and hydrazine hydrate, a representative procedure involves the dropwise addition of propargyl bromide to a stirred solution of excess hydrazine hydrate in a suitable solvent like anhydrous acetone (B3395972) at a low temperature (0–5°C). The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (12–24 hours). The use of excess hydrazine (e.g., 2.5 equivalents) and low temperatures helps to suppress the formation of dialkylated byproducts. The choice of solvent is also important, with ethanol (B145695) or acetone being preferred for their ability to dissolve both reactants.

ParameterConditionPurpose
Reactant Ratio 2-3 equivalents of hydrazine hydrate to 1 equivalent of propargyl bromideMinimize dialkylation
Temperature 0-5°C during addition, then room temperatureControl reaction rate and reduce side reactions
Atmosphere Inert (e.g., nitrogen or argon)Prevent oxidation of hydrazine
Solvent Anhydrous ethanol or acetoneEnsure homogeneity of the reaction mixture
Representative optimized conditions for the synthesis of this compound from propargyl bromide and hydrazine hydrate.

Preparation of Functionalized Propargyl-Containing Hydrazine Precursors

Functionalized hydrazine precursors containing a propargyl group are valuable intermediates for the synthesis of more complex molecules. These are often prepared through a two-step sequence involving the initial synthesis of a propargylated aldehyde followed by condensation with a hydrazine derivative.

Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives via SN2 Nucleophilic Substitution

A common method for preparing these precursors is the SN2 nucleophilic substitution reaction between a substituted 2-hydroxybenzaldehyde and propargyl bromide. tubitak.gov.tr This reaction is typically carried out under basic conditions, for example, using potassium carbonate as the base in a solvent like acetone or dimethylformamide (DMF). tubitak.gov.trmetu.edu.tr The base deprotonates the hydroxyl group of the benzaldehyde (B42025), forming a phenoxide intermediate which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide ion.

The reaction conditions, such as the choice of solvent and base, can influence the reaction yield. For instance, the synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde from 2-hydroxybenzaldehyde and propargyl bromide in the presence of potassium carbonate has been reported with varying yields depending on the solvent and reaction time. tubitak.gov.tr In one study, using dioxane as the solvent at room temperature under an inert atmosphere resulted in a 98% yield of the desired product. researchgate.net

2-Hydroxybenzaldehyde DerivativeBaseSolventYield
2-hydroxybenzaldehydeK₂CO₃Dioxane98%
2-hydroxy-4-methoxybenzaldehydeK₂CO₃Not specified92%
5-bromo-2-hydroxybenzaldehydeK₂CO₃Not specifiedLow
Yields for the synthesis of various 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives. tubitak.gov.trresearchgate.net

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

Once the 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives are synthesized, they can undergo condensation reactions with hydrazine or its derivatives to form hydrazones. tubitak.gov.trresearchgate.net This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of a hydrazone. soeagra.com

For example, various 2-(prop-2-yn-1-yloxy)benzaldehydes have been reacted with methylhydrazine to produce a series of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues in good to excellent yields. tubitak.gov.tr The reaction is often carried out at room temperature in a suitable solvent like dioxane under an inert atmosphere. researchgate.net The electronic nature of the substituents on the benzaldehyde ring can influence the reaction yield. researchgate.net

2-(Prop-2-yn-1-yloxy)benzaldehyde DerivativeHydrazine DerivativeYield of Hydrazone
2-(prop-2-yn-1-yloxy)benzaldehydeMethylhydrazine98%
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMethylhydrazine85%
5-nitro-2-(prop-2-yn-1-yloxy)benzaldehydeMethylhydrazine84%
4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehydeMethylhydrazine96%
2-(prop-2-yn-1-yloxy)naphthaldehydeMethylhydrazine88%
Yields for the condensation reaction of various 2-(prop-2-yn-1-yloxy)benzaldehydes with methylhydrazine. researchgate.net

Advanced Synthetic Approaches Utilizing this compound and Analogues

Recent advancements in synthetic organic chemistry have provided sophisticated methods for the synthesis and application of this compound and its analogues. These approaches are crucial for accessing a diverse range of propargylamine (B41283) and heterocyclic structures.

Alkynylation and A³ Coupling in Propargylamine Synthesis

The A³ coupling reaction, a three-component condensation of an aldehyde, an amine, and a terminal alkyne, stands as a powerful and atom-economical method for the synthesis of propargylamines. phytojournal.comnih.gov While direct A³ coupling involving this compound is not extensively documented, the reaction is broadly applicable to a wide range of amines, including hydrazine derivatives. kcl.ac.ukresearchgate.net The versatility of this reaction is enhanced by the use of various catalysts, with copper, gold, and silver salts being particularly effective. researchgate.netnih.gov

The general mechanism involves the in situ formation of an imine or iminium ion from the aldehyde and the amine (in this case, a hydrazine derivative), which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. phytojournal.com This process allows for the direct formation of a C-C and a C-N bond in a single step. The reaction conditions are typically mild, and in some cases, can be performed under solvent-free conditions. researchgate.net The use of various catalysts and reaction conditions allows for the synthesis of a diverse library of propargylamine derivatives. kcl.ac.ukrsc.org

Table 1: Examples of A³ Coupling Reactions for Propargylamine Synthesis

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp. (°C)Yield (%)Reference
BenzaldehydeMorpholinePhenylacetyleneAg-Cu-Ni Nanocomposite (20 mg)Toluene8095 nih.gov
4-ChlorobenzaldehydeMorpholinePhenylacetyleneAg-Cu-Ni Nanocomposite (20 mg)Toluene8092 nih.gov
4-TolualdehydeMorpholinePhenylacetyleneAg-Cu-Ni Nanocomposite (20 mg)Toluene8093 nih.gov
BenzaldehydePiperidine (B6355638)PhenylacetyleneCuI (5)NeatRT94 researchgate.net
4-NitrobenzaldehydePiperidinePhenylacetyleneCuI (5)NeatRT92 researchgate.net

Alkylation of Hydrazine Analogues with Propargyl Bromide

The most direct and common method for the synthesis of this compound is the nucleophilic substitution reaction between hydrazine or its derivatives and propargyl bromide. This alkylation is typically carried out by adding propargyl bromide to a solution of hydrazine hydrate. To minimize the formation of the dialkylated product, a common side reaction, an excess of hydrazine hydrate is generally used.

The reaction conditions can be optimized by controlling the temperature and choice of solvent. For instance, the reaction is often initiated at a low temperature (0–5 °C) and then allowed to warm to room temperature. Solvents like ethanol or acetone are frequently employed. An alternative to direct alkylation is the Gabriel synthesis, which involves the use of a phthalimide (B116566) protecting group to ensure monoalkylation, thus avoiding the formation of dialkylated byproducts and often leading to higher purity of the desired product. The use of a protected hydrazine, such as tert-butyl carbazate, followed by alkylation and deprotection, also provides a reliable route to monoalkylated hydrazines. thieme-connect.de

Table 2: Synthesis of this compound and Analogues via Alkylation

Hydrazine SourceAlkylating AgentBase / ConditionsSolventProductYield (%)Reference
Hydrazine hydrate (2.5 equiv)Propargyl bromide0-5 °C to RT, 12-24 hAcetoneThis compound hydrobromide-
Potassium phthalimidePropargyl bromide80 °C, 24 h, followed by hydrazine deprotectionDMF/EthanolThis compound64 (step 1)
2-HydroxybenzaldehydePropargyl bromideK₂CO₃-2-(Prop-2-yn-1-yloxy)benzaldehyde82 tubitak.gov.tr
2-Hydroxy-4-methoxybenzaldehydePropargyl bromideK₂CO₃-2-Hydroxy-4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde92 tubitak.gov.tr
N-(Boc)alanine hydrazidePropargyl bromideDIEADMFN'-propargyl N-(Boc)alanine hydrazide42 cdnsciencepub.com

Intramolecular Oxidative Cyclization Pathways

Derivatives of this compound, particularly N-propargyl hydrazones, are valuable precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. thieme-connect.comacs.org These cyclizations can be promoted by various catalysts, including those that facilitate an oxidative process, leading to the formation of aromatic heterocyclic systems like pyrazoles. nih.govresearchgate.net

For example, the platinum-catalyzed reaction of N-propargylhydrazones can proceed through a nih.govnih.gov-sigmatropic rearrangement followed by a cyclization cascade to yield highly substituted pyrazoles. acs.orgnih.govorganic-chemistry.org Similarly, silver(I) catalysts can induce the cyclization of propargyl N-sulfonylhydrazones to form pyrazoles, a process that involves the migration of the sulfonyl group. acs.org Copper(II) has also been shown to catalyze the aminocyclization of N-propargyl hydrazones, affording substituted pyrazolines under open flask conditions, suggesting an oxidative pathway is not always required for cyclization but can be a subsequent step for aromatization. acs.org These methods provide efficient and regioselective access to a variety of pyrazole (B372694) derivatives. thieme-connect.comacs.org Electrochemical methods also offer a metal-free approach to intramolecular oxidative C-H amination for the synthesis of N-heterocycles. nih.gov

Table 3: Intramolecular Cyclization of this compound Derivatives

SubstrateCatalyst / ReagentSolventTemp. (°C)ProductYield (%)Reference
N-Propargylhydrazone (various)PtCl₄ (5 mol%)Toluene120Polysubstituted pyrazoleup to 82 acs.org
N-Propargylhydrazone (various)t-BuOK (1.0 equiv)MeCNRTHighly substituted pyrazoleup to 91 thieme-connect.com
Propargyl N-sulfonylhydrazoneAgSbF₆ (5 mol%)CH₂Cl₂RT1,3,5-Trisubstituted pyrazole- acs.org
N-Propargyl hydrazone (N-acyl/tosyl)Cu(OTf)₂ (10 mol%)DCE80Substituted pyrazolineup to 95 acs.org
N-Propargyl sulfonylhydrazonePd(PPh₃)₂Cl₂/CuIEt₃N80Substituted pyrazole- researchgate.net

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group (-NH-NH₂) is characterized by the presence of lone pairs of electrons on both nitrogen atoms, rendering it a potent nucleophile. soeagra.com The terminal amino-type nitrogen is generally the more reactive of the two. soeagra.com This nucleophilicity is central to many of the characteristic reactions of this compound.

Nucleophilic Attack on Electrophilic Centers

The fundamental reactivity of the hydrazine moiety involves the donation of its electron lone pair to an electron-deficient center. evitachem.com The nitrogen atoms in the hydrazine group can attack various electrophilic centers, initiating a range of chemical transformations. evitachem.com This reactivity is harnessed in applications such as the capture of protein-bound electrophiles, where the hydrazine group reacts with the target, and the alkyne serves as a handle for subsequent detection via click chemistry. The mechanism involves the nucleophilic nitrogen attacking the electrophilic atom, often leading to the formation of an intermediate that can then rearrange or react further to yield a stable product. evitachem.com

Participation in Nucleophilic Substitution Reactions

As a strong nucleophile, the hydrazine group readily participates in nucleophilic substitution reactions with various electrophiles, including alkyl halides and acyl chlorides. evitachem.com For instance, the synthesis of this compound itself often involves the direct alkylation of hydrazine hydrate with propargyl bromide, where the hydrazine acts as the nucleophile attacking the electrophilic carbon of the propargyl group.

The reaction with other alkylating agents, such as methyl iodide, proceeds via the hydrazine's lone pair attacking the electrophilic carbon, followed by deprotonation to yield the N-alkylated product. Similarly, it can react with acyl chlorides in substitution reactions.

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Reagent/Conditions Product Yield Source
Hydrazine Hydrate Propargyl Bromide This compound Not specified
This compound Methyl Iodide, K₂CO₃, DMF, 60°C N-Methyl-(prop-2-yn-1-yl)hydrazine 72%

Condensation with Aldehydes and Ketones: Mechanism of Hydrazone Formation

This compound undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. evitachem.com This reaction is a cornerstone of hydrazine chemistry and is crucial for synthesizing a wide array of derivatives. soeagra.comtubitak.gov.tr

The mechanism for hydrazone formation is a well-established process: soeagra.com

Nucleophilic Attack: The reaction typically begins with a proton-catalyzed attack of the terminal, more nucleophilic nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate. soeagra.com

Dehydration: The intermediate undergoes dehydration. This step is facilitated by the protonation of the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of a hydrazone. soeagra.com

This reaction is highly efficient for producing various substituted hydrazones. For example, derivatives of this compound are readily prepared by condensing methyl hydrazine with various 2-(prop-2-yn-1-yloxy)benzaldehydes, yielding the corresponding hydrazones in good to excellent yields. tubitak.gov.trresearchgate.net

Table 2: Synthesis of Hydrazone Derivatives from Substituted 2-(prop-2-yn-1-yloxy)benzaldehydes and Methyl Hydrazine

Aldehyde Substituent Product Yield Source
H 98% researchgate.net
5-Bromo 85% researchgate.net
5-Nitro 84% researchgate.net
4-Methoxy 96% researchgate.net

Reactivity of the Terminal Alkyne Functionality

The propargyl group provides this compound with a terminal alkyne (C≡C-H) functionality, a versatile handle for a variety of addition and cyclization reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Click Chemistry

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of a "click chemistry" reaction. nih.govmdpi.com This reaction provides a highly efficient and reliable method for covalently linking the alkyne-containing molecule with an azide-functionalized partner to form a stable 1,2,3-triazole ring. nih.gov

The CuAAC reaction is characterized by its high yield, mild reaction conditions, and exceptional regioselectivity, producing exclusively the 1,4-disubstituted triazole isomer. nih.govmdpi.combeilstein-journals.org This is in contrast to the uncatalyzed Huisgen cycloaddition, which requires harsh conditions and typically yields a mixture of 1,4- and 1,5-isomers. mdpi.com

The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide (B81097) in a stepwise manner, proceeding through a six-membered copper-containing ring before reductive elimination yields the triazole product and regenerates the catalyst. nih.gov A common and robust method involves the in situ reduction of an inexpensive copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.org This protocol is compatible with a wide range of functional groups and can often be performed in aqueous solvent mixtures. beilstein-journals.org

Other Cycloaddition and Annulation Reactions

Beyond CuAAC, the alkyne functionality can participate in other cycloaddition and annulation reactions to form various heterocyclic structures, most notably pyrazoles. rsc.orgnih.gov Pyrazoles can be synthesized through the [3+2] cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov

In the context of this compound, its derivatives can be key precursors. For example, hydrazones formed from the hydrazine moiety can undergo further reactions. Tandem reactions involving hydrazones and a two-carbon source like 1,2-dichloroethane (B1671644) can lead to the formation of 1H-pyrazoles through a sequence of C-C/C-N bond formation, annulation, and aromatization. researchgate.net

Furthermore, the alkyne itself can act as the "2-carbon" component in [3+2] cycloaddition reactions. For instance, a novel sequential [3+2] annulation has been developed between prop-2-ynylsulfonium salts (derived from a propargyl group) and hydrazonyl chlorides to afford functionalized pyrazoles. rsc.org Other metal-mediated cycloadditions, such as those involving silver, can also construct pyrazole rings from alkynes and a suitable three-atom nitrogen-containing synthon. acs.org These varied reactions highlight the versatility of the alkyne group in constructing complex molecular architectures. acs.org

Applications of Prop 2 Yn 1 Yl Hydrazine in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The dual functionality of (prop-2-yn-1-yl)hydrazine has been extensively exploited for the synthesis of a wide array of complex heterocyclic systems. The hydrazine (B178648) group readily undergoes condensation reactions with carbonyl compounds and participates in cyclization cascades, while the propargyl group's terminal alkyne is a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sioc-journal.cn

Synthesis of Pyrazoline and Quinazoline (B50416) Frameworks

The hydrazine moiety of this compound is a key synthon for the construction of pyrazoline and quinazoline rings, two important heterocyclic scaffolds in medicinal chemistry.

Pyrazoline Frameworks: Pyrazolines, a class of five-membered heterocyclic compounds, are commonly synthesized through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. nih.govelifesciences.orgcore.ac.uk In this context, this compound can react with various chalcones to yield N-propargylated pyrazoline derivatives. The reaction is typically carried out by refluxing the chalcone (B49325) and this compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid or base. ekb.egnih.gov The resulting N-(prop-2-yn-1-yl)pyrazolines retain the alkyne functionality, making them valuable intermediates for further elaboration through click chemistry or other alkyne-specific transformations.

Quinazoline Frameworks: The synthesis of quinazoline derivatives can also be achieved using this compound. One common strategy involves the reaction of 2-aminobenzonitriles or related precursors with hydrazines. For instance, new quinazolinone hydrazine derivatives have been synthesized where a propargyloxy group, derived from propargyl bromide, is incorporated into the structure. researchgate.net These derivatives can then be further reacted to form more complex, fused heterocyclic systems. Studies have shown the synthesis of quinazolinone-triazole hybrids, demonstrating the utility of the propargyl group for subsequent click reactions. researchgate.net

PrecursorReagentHeterocyclic ProductKey Features
α,β-Unsaturated Ketone (Chalcone)This compoundN-(prop-2-yn-1-yl)pyrazolineRetains alkyne for further functionalization.
2-Substituted QuinazolinonePropargyl Bromide, Hydrazine Hydrate (B1144303)Quinazolinone Hydrazine DerivativePropargyl group available for click chemistry. researchgate.net

Formation of Imidazopyridine Carbohydrazide (B1668358) Derivatives

This compound is instrumental in the synthesis of imidazo[1,2-a]pyridine (B132010) carbohydrazide derivatives. A synthetic route involves the initial formation of an imidazo[1,2-a]pyridine-2-carbohydrazide, which is then reacted with propargyl bromide in the presence of a base like potassium carbonate in refluxing dimethylformamide (DMF). This reaction yields the corresponding N'-(prop-2-yn-1-yl) imidazo[1,2-a]pyridine-2-carbohydrazide. The successful incorporation of the propargyl group is confirmed by the appearance of characteristic signals in the 1H NMR spectrum. This propargylated intermediate serves as a platform for further diversification, particularly through copper-catalyzed azide-alkyne cycloaddition (click reactions) with various benzyl (B1604629) azides to generate a library of triazole-containing imidazopyridine derivatives.

Development of Diverse Hydrazone Derivatives for Functionalization

The condensation of this compound with aldehydes and ketones is a straightforward and efficient method for the synthesis of a wide variety of hydrazone derivatives. These reactions are typically carried out under mild conditions, such as stirring at room temperature in a suitable solvent like dioxane. This reaction has been successfully applied to a range of substituted benzaldehydes, including those with nitro, halo, and methoxy (B1213986) groups, as well as naphthyl aldehydes, to produce the corresponding 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues in good to excellent yields. wikipedia.org The resulting hydrazones, which incorporate the propargyl group, are stable and can be readily purified. The presence of the alkyne functionality in these hydrazone derivatives opens up avenues for their use in bioorthogonal chemistry and as precursors for the synthesis of more complex heterocyclic systems.

Aldehyde/KetoneHydrazine DerivativeProductReaction ConditionsYield
2-(prop-2-yn-1-yloxy)benzaldehydeMethyl hydrazine1-(2-(but-3-ynyl)benzylidene)-2-methylhydrazineDioxane, room temperature98% wikipedia.org
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMethyl hydrazine1-(5-bromo-2-(but-3-ynyl)benzylidene)-2-methylhydrazineDioxane, room temperature85% wikipedia.org
5-nitro-2-(prop-2-yn-1-yloxy)benzaldehydeMethyl hydrazine1-(2-(but-3-ynyl)-5-nitrobenzylidene)-2-methylhydrazineDioxane, room temperature84% wikipedia.org
4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehydeMethyl hydrazine1-(2-(but-3-ynyl)-4-methoxybenzylidene)-2-methylhydrazineDioxane, room temperature96% wikipedia.org
1-(prop-2-yn-1-yloxy)naphthalene-2-carbaldehydeMethyl hydrazine1-((1-(prop-2-yn-1-yloxy)naphthalen-2-yl)methylene)-2-methylhydrazineDioxane, room temperature88% wikipedia.org

Fabrication of Triazole-Containing Architectures

The terminal alkyne of the propargyl group in this compound is a powerful tool for the construction of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed version (CuAAC). sioc-journal.cn This "click" reaction is highly efficient, regioselective, and proceeds under mild conditions, making it a favored method for creating complex molecular architectures.

In a typical procedure, a this compound derivative is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. This reaction has been used to synthesize a variety of triazole-containing hybrids, such as quinazolinone-triazole derivatives with potential anticancer activity. researchgate.net The versatility of this approach allows for the introduction of a wide range of substituents on the triazole ring by simply varying the azide component.

Synthesis of Pyrrole (B145914) and Thiophene (B33073) Derivatives via Heterocyclization

This compound serves as a valuable precursor for the synthesis of N-substituted pyrrole and thiophene derivatives through various heterocyclization strategies.

Pyrrole Derivatives: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849). organic-chemistry.orgorganic-chemistry.org this compound can act as the amine component in this reaction, leading to the formation of N-(prop-2-yn-1-yl)amino-pyrroles. More directly, N-propargylated pyrroles can be synthesized via N-alkylation of existing pyrrole rings with propargyl bromide. researchgate.netresearchgate.net For example, polysubstituted 1H-pyrroles can be N-alkylated with propargyl bromide in the presence of a base like K₂CO₃ in DMF to afford 1-(prop-2-yn-1-yl)-1H-pyrroles. researchgate.net These propargylated pyrroles are versatile intermediates for further transformations, such as the construction of pyrrolo[3,4-d]pyridazinones. researchgate.netresearchgate.net

Thiophene Derivatives: The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.net While not a direct reactant, the principles of multicomponent reactions suggest that this compound or its derivatives could be incorporated into similar one-pot syntheses to generate functionalized thiophenes. More specifically, the reaction of bis(2-chloroprop-2-en-1-yl)sulfide with a hydrazine hydrate-alkali medium has been shown to produce thiophene derivatives. ekb.eg This indicates the potential for hydrazine-mediated cyclizations to form thiophene rings from appropriate sulfur-containing precursors.

Precursor for Benzimidazoles and Pyrazolo[3,4-d]pyrimidine Derivatives

This compound is a key starting material for the synthesis of more complex fused heterocyclic systems like benzimidazoles and pyrazolo[3,4-d]pyrimidines.

Benzimidazole (B57391) Derivatives: Novel benzimidazole derivatives bearing both a hydrazone and a propargyl side chain have been designed and synthesized. The synthetic strategy involves the preparation of 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazide, which is then condensed with various aromatic aldehydes to yield the final N'-(arylidene)hydrazide products. These compounds have been evaluated for their biological activities, highlighting the importance of the propargyl group in the design of new therapeutic agents.

Pyrazolo[3,4-d]pyrimidine Derivatives: The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore found in many biologically active compounds. This compound derivatives are utilized in their synthesis. For instance, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be alkylated with propargyl bromide in DMF to produce 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The introduction of the propargyl group at the N-5 position provides a handle for further chemical modifications.

Pyrazole (B372694) Synthesis via Cascade Sonogashira Coupling/Cyclization

The synthesis of pyrazoles, a class of heterocyclic compounds prevalent in many pharmaceutically active molecules, can be efficiently achieved using this compound derivatives through a cascade reaction sequence. researchgate.netresearchgate.net An effective method involves the palladium(II) and copper(I)-catalyzed Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. researchgate.netrsc.org This approach strategically utilizes the Sonogashira reaction not just for C-C bond formation but as an integral part of constructing the pyrazole ring itself in a single operational step. rsc.org

The process begins with the Sonogashira cross-coupling of an N-propargyl sulfonylhydrazone with a variety of aryl or vinyl halides. This is immediately followed by an intramolecular cyclization of the resulting intermediate. researchgate.net The reaction cascade is typically performed as a one-pot synthesis, which avoids the need to isolate potentially unstable intermediates. researchgate.net This methodology demonstrates broad functional group tolerance and has been successfully applied to the synthesis of bioactive molecules, such as 3-CF₃ pyrazoles. rsc.org Research has also explored gold-catalyzed and NaH-supported intramolecular cyclizations of N-propargyl indole (B1671886) derivatives bearing pyrazole units to create complex fused heterocyclic systems like pyrazolodiazepinoindoles and pyrazolopyrazinoindoles. researchgate.netmetu.edu.tr

Table 1: Key Features of Pyrazole Synthesis via Cascade Reaction

FeatureDescriptionReference
Reaction Type Cascade Sonogashira Coupling / Intramolecular Cyclization researchgate.netrsc.org
Key Starting Material N-propargyl sulfonylhydrazones researchgate.netrsc.org
Catalysts Pd(II) and Cu(I) complexes researchgate.netrsc.org
Key Advantage One-pot synthesis without isolation of intermediates researchgate.net
Product Substituted Pyrazoles researchgate.netbeilstein-journals.org
Scope Tolerates a broad range of functional groups rsc.org

Functionalization of Bioactive Scaffolds

The distinct reactivity of the alkyne and hydrazine groups makes this compound an ideal reagent for introducing functionality into various molecular frameworks, from pharmaceutical building blocks to materials science surfaces.

This compound and its derivatives are recognized as crucial building blocks and intermediates in the synthesis of pharmaceuticals. evitachem.com The propargyl group can be a key structural element in pharmacologically active compounds. For instance, derivatives of this compound have been used to produce quinazolinone hydrazide triazoles, which have shown significant inhibitory effects on MET kinase activity and antiproliferative properties against certain lung cancer cells. The compound also appears in relation to established drugs; a known impurity of the antiparkinsonian agent Rasagiline is a dimer featuring a 1,2-dithis compound core, highlighting the relevance of this chemical moiety in the pharmaceutical landscape. pharmaffiliates.com The hydrazine group provides a reactive site for condensation with carbonyl compounds, while the alkyne offers a handle for further modification via click chemistry, allowing for the construction of complex drug candidates.

Table 2: Examples of Pharmaceutical Relevance

Compound Class/DerivativeApplication/FindingReference
Quinazolinone hydrazide triazolesInhibition of MET kinase, antiproliferative effects against lung cancer cells.
Rasagiline Dimer ImpurityAn impurity of the antiparkinsonian drug Rasagiline, containing the this compound structure. pharmaffiliates.com

In the field of materials science, this compound serves as a valuable precursor for developing functionalized surfaces and coatings. Its utility stems from the terminal alkyne group, which can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent attachment of the molecule to surfaces that have been pre-functionalized with azide groups. This process is used to modify the properties of materials, such as silica (B1680970) nanoparticles, creating tailored surfaces for applications in catalysis or biomedicine. tesisenred.net The compound is also investigated for its role in polymerization processes and as a general precursor for creating novel materials. evitachem.com

The propargyl group is a key feature in the synthesis of various substituted piperidine (B6355638) derivatives, which are important scaffolds in medicinal chemistry. While direct synthesis from this compound is not the common route, the propargyl moiety is frequently introduced into a pre-existing piperidine ring. For example, 1-(Prop-2-yn-1-yl)piperidine can be synthesized by reacting piperidine with propargyl bromide. More complex structures, such as 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives, have been synthesized and studied for their biological activities. acs.org Furthermore, synthetic strategies for creating potential therapeutics for conditions like Alzheimer's disease involve combining piperidine moieties with other heterocyclic structures. For instance, quinoline (B57606) thiosemicarbazones featuring a piperidine substituent have been synthesized and shown to be potent inhibitors of cholinesterase enzymes. nih.gov In these syntheses, the hydrazine or a related functional group acts as a linker to connect different fragments of the final molecule. nih.gov

Development of Chemical Biology Tools

The unique reactivity of this compound under biological conditions makes it a powerful tool for studying complex biological systems.

This compound is a key reagent for the creation of bioorthogonal probes used for the selective labeling of biomolecules in complex biological environments. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. acs.org

The utility of this compound in this context relies on its two functional groups. The hydrazine group can act as an alpha-effect nucleophile, reacting selectively with the rare aldehyde or ketone functional groups found on certain proteins or metabolites to form a stable hydrazone linkage. acs.org This reaction attaches the "prop-2-yn-1-yl" portion of the molecule to the biological target. The terminal alkyne then serves as a bioorthogonal handle. It is inert to most biological functional groups but reacts efficiently and selectively with an azide-functionalized reporter molecule (such as a fluorescent dye or biotin (B1667282) tag) via the aforementioned CuAAC reaction. This two-step strategy enables the visualization or isolation of specific biomolecules and is widely used in fields like proteomics and chemical biology to study protein modifications and interactions.

Table 3: Components of the Bioorthogonal Labeling Strategy

ComponentFunctionChemical GroupReaction TypeReference
Probe Attaches to the biological target.Hydrazine (-NHNH₂)Hydrazone formation (condensation with aldehyde/ketone) acs.org
Handle Allows for selective reaction with a reporter.Alkyne (-C≡CH)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reporter Enables detection or isolation (e.g., a dye).Azide (-N₃)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application in Chemoproteomic Profiling for Protein Electrophile Identification

A significant application of this compound is in the field of chemoproteomics, specifically for the identification of proteins modified with electrophilic cofactors. This technique, termed "reverse-polarity" activity-based protein profiling (RP-ABPP), utilizes the nucleophilic character of the hydrazine probe to tag and identify protein-bound electrophiles within a complex cellular environment. nih.govupenn.edu

The core principle of RP-ABPP with this compound involves a two-step process. nih.gov First, the hydrazine group of the probe reacts with electrophilic sites on proteins, such as the carbonyl groups found in certain post-translational modifications (PTMs), to form a stable covalent bond like a hydrazone. nih.govnih.govacs.org Second, the alkyne handle of the now protein-bound probe is used for "click" ligation to a reporter tag, which can be a biotin molecule for affinity purification or a fluorophore for imaging. nih.gov This allows for the enrichment and subsequent identification of the tagged proteins and their specific modification sites using mass spectrometry. nih.govnih.gov

This strategy has proven effective in discovering both known and novel electrophilic modifications that are often unpredictable from protein sequence alone. upenn.edu Key research findings include:

Identification of Dynamic PTMs: RP-ABPP successfully identified the pyruvoyl cofactor of S-adenosyl-l-methionine decarboxylase (AMD1). nih.govupenn.edu The study demonstrated that the modification state of this cofactor is dynamically regulated by the cellular concentration of methionine. nih.govacs.org

Discovery of Novel Modifications: The use of this compound led to the discovery of a previously uncharacterized N-terminal glyoxylyl modification on the protein secernin-3 (SCRN3). nih.govupenn.eduacs.org

Global Profiling in Bacteria: In a study on Escherichia coli, this compound was used to create a global portrait of protein electrophiles. nih.govacs.org The probe successfully enriched fourteen proteins, including speD and panD, which were known to contain a pyruvoyl group, and lpp, which can retain an N-terminal formyl methionine. nih.govacs.org

Table 1: Research Findings in Chemoproteomic Profiling with this compound

Research Area Key Finding Targeted Proteins/Modifications Organism/System Citations
Dynamic PTM Profiling Characterization of a metabolically regulated electrophilic cofactor. Pyruvoyl cofactor of S-adenosyl-l-methionine decarboxylase (AMD1). Human HEK293T cells nih.gov, upenn.edu, acs.org
Novel PTM Discovery Identification of a previously unknown electrophilic modification. N-terminal glyoxylyl group on secernin-3 (SCRN3). Human HEK293T cells nih.gov, upenn.edu, acs.org
Bacterial Proteome Mapping Global identification of protein-derived electrophilic cofactors. 14 proteins, including those with pyruvoyl groups (speD, panD) and N-terminal formyl methionine (lpp). Escherichia coli nih.gov, acs.org

Utilization in Site-Selective Conjugation for Diagnostic and Imaging Purposes

The unique bifunctional nature of this compound also makes it a valuable building block for creating reagents used in the site-selective modification of proteins, particularly antibodies, for diagnostic and imaging applications. While not always used directly, its derivatives are integral to the synthesis of sophisticated linkers that enable the precise attachment of payloads like fluorescent dyes. nih.gov

The synthesis of these advanced linkers can originate from derivatives of this compound. For example, a synthetic route involves the initial protection and alkylation of a hydrazine derivative with propargyl bromide to install the essential alkyne handle. nih.gov This propargylated intermediate is then used to construct a dibromopyridazinedione reagent. nih.gov This reagent can then be used in a "tag-and-modify" approach:

Reduction and Re-bridging: The interchain disulfide bonds of an IgG1 antibody are first gently reduced to generate free thiols. The dibromopyridazinedione linker then reacts with these paired thiols, site-selectively re-bridging the connection and simultaneously introducing the propargyl group as a bioorthogonal handle. nih.govucl.ac.uk

Payload Attachment: The alkyne handle on the now-modified antibody is available for a highly efficient and specific CuAAC "click" reaction. nih.gov This allows for the attachment of an azide-modified payload, such as a bright fluorescent dye for imaging applications or a cytotoxic drug for therapeutic use. nih.govchemrxiv.org

This approach has been successfully used to create fluorescently labeled IgG1 antibodies that are effective imaging tools in techniques like western blot and direct immunofluorescence, enhancing the capabilities for protein detection with high precision and improved diagnostic accuracy. nih.gov

Table 2: Strategy for Site-Selective Antibody Conjugation Using a this compound-Derived Linker

Step Action Reagent/Component Purpose Citations
1 Linker Synthesis This compound derivative, Dibromomaleic acid Create a pyridazinedione linker containing a bioorthogonal alkyne handle. nih.gov
2 Antibody Modification IgG1 Antibody, Pyridazinedione-alkyne linker Reduce native disulfide bonds and re-bridge them site-selectively with the linker. nih.gov, ucl.ac.uk
3 Payload Conjugation Alkyne-modified antibody, Azide-functionalized fluorescent dye Attach the imaging probe to the antibody via a copper-catalyzed "click" reaction. nih.gov
4 Application Labeled Antibody Use in diagnostic and imaging assays (e.g., immunofluorescence, western blot). , nih.gov

Spectroscopic Characterization and Computational Investigations of Prop 2 Yn 1 Yl Hydrazine and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural analysis of (prop-2-yn-1-yl)hydrazine and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the characterization of this compound and its derivatives, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the acetylenic proton (≡C-H) typically appears as a triplet around 2.52 ppm. tubitak.gov.tr The methylene (B1212753) protons (-CH₂-) adjacent to the hydrazine (B178648) group and the alkyne show a doublet around 4.70-4.83 ppm, often exhibiting long-range coupling with the acetylenic proton. tubitak.gov.trresearchgate.net The protons of the hydrazine group (-NH-NH₂) can appear as broad signals, and their chemical shift is often solvent and concentration-dependent. For instance, in some derivatives, the NH proton appears as a broad singlet. tubitak.gov.tr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The acetylenic carbons are characteristic, with the terminal alkyne carbon (≡C-H) appearing around 75.8-76.0 ppm and the internal alkyne carbon (-C≡) at approximately 78.1-78.7 ppm. tubitak.gov.tr The methylene carbon (-CH₂-) signal is typically found further upfield. In derivatives, the chemical shifts of these carbons can be influenced by the nature of the substituents. tubitak.gov.trresearchgate.net For example, in di-tert-butyl 1-ethyl-2-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate, the acetylenic carbons appear at δ 72.2-72.7 (C) and 78.7-79.5 (C), while the methylene carbon is observed at δ 39.4-46.6 (CH₂). rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm) Reference
Acetylenic H (≡C-H) ~2.5 - researchgate.net
Methylene H (-CH₂-) ~3.4-4.8 - tubitak.gov.trrsc.orgrsc.org
Hydrazine H (-NHNH₂) Broad signal - tubitak.gov.tr
Acetylenic C (≡C-H) - ~72-76 tubitak.gov.trrsc.org
Acetylenic C (-C≡) - ~78-82 tubitak.gov.trrsc.org
Methylene C (-CH₂-) - ~39-47 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound and its analogues. The most characteristic absorption bands include:

≡C-H Stretch: A sharp, medium-intensity band appears around 3290-3300 cm⁻¹, indicative of the terminal alkyne C-H bond. tubitak.gov.trlibretexts.org

C≡C Stretch: A weak but sharp absorption is observed in the region of 2114-2120 cm⁻¹, corresponding to the carbon-carbon triple bond. tubitak.gov.trudel.edu

N-H Stretch: The N-H stretching vibrations of the hydrazine moiety typically appear in the range of 3200-3600 cm⁻¹. udel.edu Primary hydrazines (R-NHNH₂) will show two bands in this region due to symmetric and asymmetric stretching. libretexts.org

C-H Stretch (aliphatic): The stretching vibrations of the methylene C-H bonds are found between 2850 and 3000 cm⁻¹. udel.edu

In derivatives, other characteristic peaks may appear, such as a strong C=O stretch for amide or ester functionalities. udel.edu

Table 2: Characteristic IR Absorption Frequencies for this compound and its Analogues

Functional Group Absorption Range (cm⁻¹) Intensity
≡C-H Stretch 3290 - 3300 Sharp, Medium
C≡C Stretch 2114 - 2120 Weak, Sharp
N-H Stretch 3200 - 3600 Medium to Broad
C-H Stretch (aliphatic) 2850 - 3000 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (70.09 g/mol ). In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. For instance, the calculated m/z for the [M+H]⁺ ion of di-tert-butyl 1-ethyl-2-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is 299.1971, with the observed value being 299.1963. rsc.org

The fragmentation of hydrazine derivatives can be complex. nih.gov Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by analyzing the fragmentation of selected parent ions. nih.gov For carbohydrate analysis, derivatization with hydrazine-based reagents has been shown to produce useful data for structural elucidation. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For analogues of this compound, such as 1,2-bis[3-(prop-2-yn-1-yloxy)benzylidene]hydrazine, X-ray diffraction analysis has revealed a centrosymmetric molecule with an E conformation around the C=N bond. nih.gov In the crystal structure of (E,E)-1,2-Bis[4-(prop-2-yn-1-yloxy)benzylidene]hydrazine, the molecule is also centrosymmetric around the central azine bond. researchgate.net These studies show that molecules can be linked in the crystal lattice through hydrogen bonds, such as C—H⋯O interactions, forming supramolecular chains. nih.govresearchgate.net While specific single-crystal X-ray diffraction data for this compound itself is limited, the structures of its derivatives provide valuable insights into the probable conformations and packing arrangements.

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data by providing a deeper understanding of the electronic structure, properties, and reactivity of this compound and its analogues.

Density Functional Theory (DFT) Calculations for Electronic Properties and Mechanisms

DFT calculations are a powerful tool for investigating the electronic properties and reaction mechanisms of molecules. For hydrazine derivatives, DFT studies have been used to predict lipophilicity and toxicophores. researchgate.net These calculations can also be used to explore the chemical reactivity of these compounds. researchgate.net

In studies of related hydrazone systems, DFT has been successfully used to investigate stability, non-covalent interactions, and electronic and magnetic properties. acs.org The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity and kinetic stability of the molecule. For example, a larger HOMO-LUMO gap generally implies higher stability and lower reactivity. acs.org Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal hyperconjugative interactions that contribute to the stability of the molecule. acs.org Furthermore, DFT can be employed to map reaction pathways and calculate activation barriers, providing mechanistic insights into reactions involving these compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, these methods allow for the identification of intermediates, transition states (TS), and the calculation of activation energies (ΔG‡), which quantitatively describe the reaction's feasibility and rate. sumitomo-chem.co.jp

A quintessential reaction involving hydrazines is the Fischer indole (B1671886) synthesis, where a phenylhydrazine (B124118) reacts with a ketone or aldehyde under acidic conditions to form an indole ring. wikipedia.org The mechanism involves several key steps, including the formation of a hydrazone, tautomerization to an ene-hydrazine, and a crucial nih.govnih.gov-sigmatropic rearrangement. wikipedia.org Computational studies have been instrumental in understanding this rearrangement. DFT calculations can model the transition state of this concerted, yet often asynchronous, step. For instance, calculations on the acid-catalyzed Fischer synthesis show that protonation of the hydrazine nitrogen atoms significantly lowers the activation barrier for the rearrangement compared to the thermal pathway. nih.gov

In the context of this compound, computational modeling can be applied to predict its behavior in similar transformations. For example, in a reaction analogous to the Fischer indole synthesis, DFT calculations could map the pathway for the homo-diaza-Cope rearrangement, providing activation barriers for the critical C-C bond-forming step. d-nb.infonih.gov Such calculations have shown that while uncatalyzed rearrangements can have very high activation barriers (e.g., >80 kcal/mol), acid catalysis, modeled by including explicit acid molecules like H₃PO₄ in the transition state calculation, can dramatically lower this barrier, making the reaction accessible under laboratory conditions. d-nb.infonih.gov

The table below presents representative activation free energies (ΔG‡) calculated using DFT for key steps in reactions analogous to those that this compound could undergo. This data illustrates how computational models quantify reaction barriers.

Table 1. Calculated Activation Free Energies (ΔG‡) for Analogous Hydrazine Reactions.
Reaction TypeReactantsConditionCalculated ΔG‡ (kcal/mol)Reference
nih.govnih.gov-Sigmatropic RearrangementAcetone (B3395972) PhenylhydrazoneThermal43.7 nih.gov
nih.govnih.gov-Sigmatropic RearrangementAcetone PhenylhydrazoneAcid-Catalyzed (Nβ-protonated)30.5 nih.gov
Homo-Diaza-Cope RearrangementN-aryl-N'-cyclopropyl hydrazineUncatalyzed84.6 d-nb.infonih.gov
Homo-Diaza-Cope RearrangementN-aryl-N'-cyclopropyl hydrazineAcid-Catalyzed (H₃PO₄)32.0 d-nb.info

Furthermore, computational models are vital for studying reaction pathways beyond cycloadditions, such as decomposition mechanisms on catalytic surfaces. DFT calculations have been used to investigate hydrazine (N₂H₄) decomposition on copper surfaces, analyzing the reaction and barrier energies for N-N and N-H bond cleavage. rsc.org These studies found that N-N bond scission is kinetically favored over dehydrogenation. rsc.org Similar computational approaches could model the behavior of this compound in heterogeneous catalysis, considering the influence of the propargyl group on surface adsorption and subsequent bond-breaking events.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides predictive insights into the reactivity and selectivity of organic transformations involving this compound. bozok.edu.tr By comparing the activation energies of competing reaction pathways, researchers can forecast the major product of a reaction. sumitomo-chem.co.jpnih.gov This is particularly valuable for molecules like this compound, which possess multiple reactive sites: the two nitrogen atoms of the hydrazine moiety and the terminal alkyne.

The hydrazine group is a potent nucleophile, readily reacting with electrophiles like carbonyl compounds to form hydrazones. researchgate.net In monosubstituted hydrazines, the two nitrogen atoms exhibit different nucleophilicity. Computational studies on the reaction of alkyl and aryl hydrazines with ynones have shown that the regioselectivity of the subsequent cyclization can be fully controlled and predicted based on the differential nucleophilicity of the nitrogen atoms. chim.it For alkyl hydrazines, the internal nitrogen (Nα) is typically more nucleophilic, whereas for aryl hydrazines, the terminal nitrogen (Nβ) is more reactive. chim.it DFT calculations can quantify these differences, guiding the synthesis of specific pyrazole (B372694) regioisomers. A similar approach would be invaluable for predicting the regioselectivity of reactions involving this compound.

In the Fischer indole synthesis, selectivity issues can arise, leading to competing reaction pathways such as N-N bond cleavage instead of the desired nih.govnih.gov-sigmatropic rearrangement. Computational modeling can explain these failures. nih.gov DFT calculations have demonstrated that for certain substituted hydrazones, the transition state leading to heterolytic N-N bond cleavage can be lower in energy than the transition state for the rearrangement, thus precluding indole formation. nih.gov

The table below shows a comparison of calculated energy barriers for competing pathways in the transformation of a disubstituted hydrazone, illustrating how such calculations predict reaction outcomes.

Table 2. Calculated Relative Free Energies of Competing Transition States in an Analogous Fischer Indolization.
ReactantPathwayTransition State TypeRelative ΔG‡ (kcal/mol)Predicted OutcomeReference
Dimethyl Substituted HydrazoneNα-Protonated nih.govnih.gov-Sigmatropic Rearrangement27.5Rearrangement Favored nih.gov
Nβ-Protonated nih.govnih.gov-Sigmatropic Rearrangement27.9
Indolyl Substituted HydrazoneNα-ProtonatedN-N Cleavage18.0Cleavage Favored nih.gov
Nβ-Protonated nih.govnih.gov-Sigmatropic Rearrangement21.2

The terminal alkyne of this compound offers another site for reactivity, most notably in cycloaddition reactions. Computational methods like distortion/interaction analysis are frequently used to predict the reactivity and regioselectivity of cycloadditions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net These models separate the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. This approach can be used to design more reactive bioorthogonal reagents. researchgate.net DFT calculations could similarly be employed to predict the outcomes of [3+2] or other cycloadditions with the propargyl group of this compound, guiding its application in fields like chemical biology.

Conformational Analysis through Computational Methods

The three-dimensional structure and flexibility of this compound are critical determinants of its reactivity and interactions. Conformational analysis through computational methods provides a detailed picture of the molecule's potential energy surface, identifying stable conformers and the energy barriers separating them. utwente.nl Methods such as ab initio Hartree-Fock, Møller-Plesset perturbation theory (MP2), and DFT are standard tools for these investigations. bozok.edu.trutwente.nl

The conformational landscape of this compound is primarily defined by rotation around the N-N, N-C, and C-C single bonds. For the parent hydrazine molecule, computational studies have determined the rotational barriers and the equilibrium dihedral angle (approximately 95°). tesisenred.net DFT studies have further explored the origin of rotational barriers in hydrazine and other small molecules, concluding that electrostatic interactions are the governing factor, alongside steric and quantum effects. nih.gov

Table 3. Calculated Rotational and Inversion Barriers for Hydrazine.
ParameterBarrier Height (kcal/mol)Reference
Rotational Barrier (syn)12.0 tesisenred.net
Rotational Barrier (anti)1.6 tesisenred.net
Pyramidal Inversion Barrier6.1 tesisenred.net

For this compound, the presence of the propargyl group introduces additional complexity. Computational predictions suggest that to minimize steric hindrance, the molecule likely adopts a conformation where the prop-2-yn-1-yl chain is extended away from the hydrazine moiety. The linear geometry of the alkyne functional group imposes significant constraints on the conformational freedom of the molecule. A full conformational analysis using DFT would involve systematically rotating the key dihedral angles (e.g., H₂N-NH-CH₂, N-NH-CH₂-C) and calculating the relative energy of each resulting structure to identify the global and local minima. Such studies, combining dynamic NMR experiments with DFT calculations, have been successfully used to determine rotational barriers in other flexible molecules with values ranging from a few kcal/mol to over 20 kcal/mol, depending on the steric hindrance and electronic effects of the substituents. mdpi.comnih.gov These analyses would reveal the preferred three-dimensional shapes of this compound, which is essential for understanding its interaction with other molecules, such as in enzyme active sites or during crystal packing. nih.gov

Emerging Research Avenues and Future Prospects for Prop 2 Yn 1 Yl Hydrazine Research

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of (prop-2-yn-1-yl)hydrazine often involves the direct alkylation of hydrazine (B178648) with propargyl bromide. This method can be effective but raises concerns regarding selectivity and the use of hazardous reagents. Research is now moving towards more sustainable and efficient synthetic strategies.

Future research will likely focus on catalytic methods that minimize waste and improve safety. One promising avenue is the adoption of green chemistry principles, such as microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and energy consumption in the synthesis of other hydrazides. researchgate.net Another approach involves using organocatalysts, like L-proline, in aqueous media to facilitate condensation reactions, offering a more environmentally benign alternative to traditional methods that use volatile organic solvents. mdpi.com

The development of one-pot syntheses and continuous-flow processes represents another significant frontier. nih.gov Flow chemistry, in particular, offers enhanced safety for handling energetic or hazardous compounds like hydrazine derivatives, along with improved reproducibility and scalability. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Hydrazine Derivatives

Methodology Typical Conditions Advantages Disadvantages Research Focus for this compound
Conventional Alkylation Hydrazine hydrate (B1144303), propargyl bromide, solvent. Straightforward, established method. Potential for over-alkylation, use of hazardous reagents. Improving selectivity and yield.
Microwave-Assisted Synthesis Direct irradiation of acids and hydrazine hydrate, solvent-free. researchgate.net Drastically reduced reaction times, lower energy consumption, high efficiency. researchgate.net Requires specialized equipment. Adaptation for the direct propargylation of hydrazine.
Green Catalysis L-proline catalyst, aqueous ethanol (B145695). mdpi.com Environmentally friendly solvent, mild conditions, high yields. mdpi.com Catalyst may need to be recovered. Exploring organocatalysts for the N-alkylation step.

| Flow Chemistry | Continuous streams of reagents in a microreactor. nih.gov | Enhanced safety, scalability, rapid optimization, integration of multiple steps. nih.govresearchgate.net | High initial equipment cost. | Development of a continuous process from basic precursors. |

Deeper Mechanistic Insights into Complex Reactions

The reactivity of this compound is dominated by the nucleophilicity of the hydrazine moiety and the electrophilic character of the alkyne's triple bond. evitachem.com The nitrogen atoms can act as strong nucleophiles, attacking electrophilic centers to form a variety of derivatives through condensation and substitution reactions. evitachem.com While this general reactivity is understood, a deeper mechanistic elucidation of more complex, particularly catalyzed, reactions is a key area for future research.

For instance, iron-catalyzed tandem reactions involving related N-propargyl compounds have been developed for the synthesis of complex heterocycles like benzosultams. acs.orgacs.org These reactions proceed through a cascade of sulfonylation, C(sp²)-H activation, and cyclization steps. researchgate.netacs.org Future studies could explore analogous iron- or other earth-abundant metal-catalyzed reactions using this compound to understand the intricate pathways and intermediates involved.

Furthermore, the mechanism of how derivatives of this compound interact with biological systems, such as in radical scavenging, is an active area of investigation. Studies on related hydrazones have proposed mechanisms involving radical substitution reactions where the hydrazine derivative interacts with radical cations like ABTS•+. tubitak.gov.trresearchgate.net Understanding these electron transfer processes at a molecular level is crucial for designing more potent antioxidants or specific enzyme inhibitors.

Expanded Applications in Chemical Biology beyond Current Scope

The primary application of this compound in chemical biology has been as a bioorthogonal chemical reporter, where the alkyne group allows for "click" reactions to label and identify biomolecules. However, its structural motifs are present in molecules with a wide range of biological activities, suggesting a much broader potential.

Emerging research points to the use of its derivatives in therapeutic and agricultural contexts:

Anticancer and Antimicrobial Agents: Hydrazide and hydrazone derivatives have demonstrated significant potential as anticancer, antifungal, and antimicrobial agents. iscientific.org For example, certain quinazolinone hydrazide triazoles derived from related structures show potent inhibition of MET kinase, an important target in lung cancer. The propargyl group can enhance activity by reacting with biological nucleophiles.

Nitrification Inhibitors: A groundbreaking application is in agriculture. The derivative 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) has been identified as a highly potent, irreversible inhibitor of the enzyme ammonia (B1221849) monooxygenase (AMO). acs.org By slowing down the conversion of ammonium (B1175870) to nitrate (B79036) in soils, MPT can significantly reduce nitrogen loss from fertilizers, thereby improving nitrogen use efficiency and decreasing the emission of nitrous oxide, a potent greenhouse gas. acs.org

Future work will likely involve the synthesis and screening of libraries of this compound derivatives to discover new lead compounds for drug discovery and agrochemicals.

Table 2: Emerging Biological Applications of this compound Derivatives

Application Area Derivative Type Mechanism of Action / Target Potential Impact
Oncology Quinazolinone hydrazide triazoles Inhibition of MET kinase activity. Development of new targeted therapies for cancers with MET amplification.
Infectious Diseases Thiazole derivatives Inhibition of microbial growth (e.g., against Candida albicans). New antifungal and antimicrobial drugs to combat resistance.
Agriculture 1,2,3-Triazoles (e.g., MPT) Irreversible inhibition of ammonia monooxygenase (AMO). acs.org Enhanced fertilizer efficiency, reduced greenhouse gas emissions. acs.org

| Antioxidants | Benzylidene hydrazines | Scavenging of radical cations (e.g., ABTS•+). tubitak.gov.trresearchgate.net | Development of novel antioxidants for therapeutic or industrial use. researchgate.nettubitak.gov.tr |

Integration with Advanced Catalytic Systems and Flow Chemistry Approaches

The integration of this compound into advanced synthetic platforms is poised to unlock new chemical possibilities. The development of novel catalytic systems that are both efficient and sustainable is a major focus. This includes the use of visible-light-mediated photocatalysis, which has been successfully used for the synthesis of pyrazoles from alkynes and hydrazines using copper catalysts and oxygen as a green oxidant. nih.gov Applying such methods to this compound could provide mild and environmentally friendly routes to a variety of pyrazole (B372694) derivatives.

The use of inexpensive and low-toxicity iron catalysts for complex transformations is another promising direction. acs.orgacs.org Iron-catalyzed tandem reactions can create significant molecular complexity from simple starting materials in a single step. researchgate.net

Furthermore, continuous flow chemistry offers a transformative approach for synthesizing and functionalizing molecules derived from this compound. nih.gov The precise control over reaction parameters (temperature, pressure, stoichiometry) in microreactors can lead to higher yields and purities. Crucially, it enables the safe execution of multi-step sequences involving hazardous intermediates without the need for isolation. nih.gov A future automated system could sequentially perform an initial condensation or substitution with this compound, followed by a catalyzed cyclization or cross-coupling reaction, streamlining the production of complex heterocyclic libraries. nih.gov

Exploration in Materials Science for Advanced Functional Materials

The unique bifunctionality of this compound makes it an attractive monomer or precursor for the synthesis of advanced functional materials. evitachem.com Its ability to participate in polymerization and form stable heterocyclic linkages opens up avenues for creating novel polymers and materials with tailored properties.

Energetic Materials and Ionic Liquids: Research into new hypergolic fuels has identified ionic liquids containing a propargyl group as promising "green" alternatives to traditional hydrazine-based propellants. rsc.org These materials exhibit low vapor pressure and high thermal stability. The (prop-2-yn-1-yl) moiety can be incorporated into ionic liquid structures, suggesting a potential research direction for creating new high-energy-density materials.

Functional Polymers: The alkyne group is a versatile handle for polymerization reactions, such as "click" polymerization, to create functional polymers like poly(triazole)s. The hydrazine group can be used to introduce cross-linking sites or can be derivatized post-polymerization to attach other functional units, leading to materials for selective separation, catalysis, or sensing. scispace.com

Supramolecular Chemistry and Crystal Engineering: Derivatives of this compound can form ordered structures through hydrogen bonding and other non-covalent interactions. For example, bis[4-(prop-2-yn-1-yloxy)benzylidene]hydrazine forms a supramolecular network via C-H···O hydrogen bonds involving the acetylene (B1199291) hydrogen atom. iucr.org Understanding and controlling this self-assembly is key to designing crystalline materials with specific optical or electronic properties.

The exploration of this compound in materials science is still in its early stages, but its inherent reactivity offers a rich platform for the future development of advanced functional materials.

Q & A

Q. How can (Prop-2-yn-1-yl)hydrazine be synthesized and characterized in academic research?

Methodological Answer:

  • Synthesis : Utilize nucleophilic substitution reactions between propargyl bromide and hydrazine derivatives under controlled pH and temperature. For example, refluxing hydrazine with propargyl halides in ethanol yields the target compound .
  • Characterization :
    • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the propargyl group (δ ~2.5 ppm for acetylenic protons) and hydrazine backbone .
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Spectrophotometry : Employ UV-Vis absorption at 526–546 nm using permanganate reduction assays, with molar absorptivity ~2200 L·Mol1 ^{-1}·cm1 ^{-1} .
  • Chromatography : Optimize HPLC conditions with polar stationary phases (e.g., C18 columns) and aqueous-organic mobile phases for separation from byproducts .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .
  • Protective Equipment : Wear nitrile gloves and safety goggles (P262 precaution) due to incompletely characterized toxicity .
  • Waste Disposal : Segregate waste and collaborate with certified agencies for neutralization, as hydrazine derivatives may form hazardous byproducts .

Q. How is this compound applied in organic synthesis?

Methodological Answer:

  • Hydrazone Formation : React with carbonyl compounds (e.g., benzaldehyde) under reflux to synthesize hydrazones, useful as intermediates in heterocyclic chemistry .
  • Catalysis : Serve as a ligand or reductant in transition-metal-catalyzed reactions, leveraging its propargyl group for π-π interactions .

Advanced Research Questions

Q. How do computational studies inform the design of this compound catalysts?

Methodological Answer:

  • Mechanistic Insights : Density Functional Theory (DFT) calculations can map reaction pathways, such as cycloreversion steps in carbonyl-olefin metathesis. For example, [2.2.2]-bicyclic hydrazines show lower activation barriers (~15 kcal/mol) than [2.2.1] analogs .
  • Catalyst Optimization : Screen substituents (e.g., electron-withdrawing groups) to enhance catalytic turnover via Hammett plots or QSAR models .

Q. What role does this compound play in hydrogen production via catalytic decomposition?

Methodological Answer:

  • Reaction Mechanism : Study activation pathways (e.g., thermal vs. photochemical) using in-situ FTIR and mass spectrometry. Hydrazine monohydrate decomposes into N2\text{N}_2 and H2\text{H}_2 with >95% purity under optimized Ni-Pt catalysts .
  • Kinetic Analysis : Fit time-resolved gas evolution data to pseudo-first-order models to determine rate constants (kk) and activation energies (EaE_a) .

Q. How do thermophysical properties of this compound vary under extreme conditions?

Methodological Answer:

  • High-Pressure Studies : Use diamond-anvil cells or shock tubes to measure density, viscosity, and heat capacity at pressures up to 100 MPa. For liquid hydrazine, density increases linearly by ~0.5% per 10 MPa .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for hydrazine derivatives) .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Methodological Answer:

  • Anticonvulsant Studies : Compare ED50_{50} values of propargyl-substituted analogs (e.g., 4d in pyranopyridine systems) against methyl/ethyl derivatives. Propargyl groups enhance blood-brain barrier penetration (logP ~3.4) .
  • Enzyme Inhibition : Perform molecular docking (AutoDock Vina) to assess binding affinities to target enzymes (e.g., acetylcholinesterase) .

Q. How can researchers resolve contradictions between experimental and computational data in structural studies?

Methodological Answer:

  • Refinement Protocols : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder in X-ray data, ensuring R-factor convergence below 5% .
  • Validation Tools : Cross-check DFT-optimized geometries with experimental bond lengths using Mercury’s overlay function .

Q. What advanced catalytic applications exist for this compound in ring-opening metathesis?

Methodological Answer:

  • Substrate Scope : Screen norbornene derivatives under hydrazine catalysis to assess tolerance for electron-deficient olefins. Yields >80% are achievable with bicyclic hydrazines .
  • Reaction Optimization : Use Design of Experiments (DoE) to balance temperature (70–100°C) and solvent polarity (e.g., DMF vs. THF) for maximum turnover frequency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.